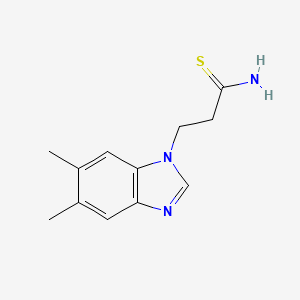

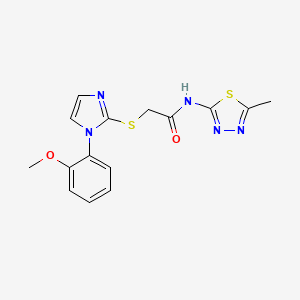

3-(5,6-dimethyl-1H-benzimidazol-1-yl)propanethioamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "3-(5,6-dimethyl-1H-benzimidazol-1-yl)propanethioamide" is a derivative of benzimidazole, which is a heterocyclic aromatic organic compound. This compound is not directly mentioned in the provided papers, but the papers discuss various benzimidazole derivatives and their synthesis, which can provide insights into the chemical behavior and properties of similar compounds .

Synthesis Analysis

The synthesis of benzimidazole derivatives often involves the use of starting materials that are functionalized to introduce various substituents into the benzimidazole core. For instance, the use of ethyl 2-(benzimidazol-2-yl)-3-(dimethylamino)acrylate as a starting material has been reported for the preparation of pyrimido[1,6-a]benzimidazole derivatives under solvent-free conditions . Similarly, the reaction of 1-phenylthiomethyl-3,5-dimethylpyrazole with n-butyllithium followed by phenyl isothiocyanate leads to the formation of propanedithioamide derivatives . These methods highlight the versatility of benzimidazole derivatives in forming various complex structures.

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives is characterized by the presence of a benzene ring fused to an imidazole ring. The substitution at different positions on the benzimidazole core can significantly affect the molecular conformation and electronic distribution. For example, the interatomic distances in the synthesized 6-benzimidazolyl-5-nitrosopyrimidines indicate significant electronic polarization within the substituted pyrimidine system . X-ray crystallography is often used to unambiguously confirm the structures of these compounds .

Chemical Reactions Analysis

Benzimidazole derivatives can undergo various chemical reactions, including cyclization, to form complex heterocyclic structures. For instance, a two-step synthesis involving condensation followed by cyclization has been developed for the formation of 4(1H)-quinolones and related compounds . The reactivity of these compounds is influenced by the substituents present on the benzimidazole core, which can lead to different reaction pathways and products .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. The presence of substituents like dimethylamino groups, thioamide, or carboxamide can influence these properties. For example, the introduction of a carboxamide group into the benzimidazole moiety has been shown to yield compounds with potential anticancer activity, and their physicochemical properties have been evaluated through computational ADME studies . These studies are crucial for understanding the drug-likeness and potential therapeutic applications of benzimidazole derivatives.

Wissenschaftliche Forschungsanwendungen

Molecular Structure and Properties

The molecular structure of 5,6-Dimethyl-2-(5-methylthiophen-2-yl)-1-[(5-methylthiophen-2-yl)methyl]-1H-benzimidazole, a closely related compound, was studied for its unique T-shaped configuration and planarity. This study highlighted the molecule's rotational disorder and the interactions within its crystal structure, contributing to our understanding of benzimidazole derivatives' physical and chemical properties (Geiger & Isaac, 2014).

Coordination with Metal Ions

Research on the coordination environments of bis(benzimidazole) ligands, including 1-(5,6-dimethylbenzimidazolyl)-3-benzimidazolyl-2-thiapropane, for metal ions like Zn(II), Cd(II), Hg(II), and Ag(I) has provided insights into the potential applications of these compounds in metal binding and molecular recognition processes (Matthews et al., 1998).

Catalytic Applications

A study on catalytic assembly of 2-amino-5,6-dimethyl-1H-benzimidazole with carboxylic acids evaluated their antimicrobial and antioxidant activities. This research suggests the potential application of benzimidazole derivatives in developing biologically active compounds for pharmaceutical and biochemical applications (Sindhe et al., 2016).

Synthesis and Cytotoxicity

Research into the synthesis of dimethyl substituted benzimidazoles and their influence on cytotoxicity has provided insights into the potential application of these compounds in the development of chemotherapeutic agents (Hehir et al., 2008).

Green Chemistry Approaches

The green synthesis of benzimidazole derivatives, like the novel azo-linked 2-phenyl benzimidazoles, using ionic liquids, represents an environmentally friendly approach in chemical synthesis, highlighting the application of benzimidazole derivatives in sustainable chemistry practices (Nikpassand & Pirdelzendeh, 2016).

Eigenschaften

IUPAC Name |

3-(5,6-dimethylbenzimidazol-1-yl)propanethioamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3S/c1-8-5-10-11(6-9(8)2)15(7-14-10)4-3-12(13)16/h5-7H,3-4H2,1-2H3,(H2,13,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSUXYRZPTWFQOK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)N(C=N2)CCC(=S)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(5,6-dimethyl-1H-benzimidazol-1-yl)propanethioamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{[(2-thienylmethyl)amino]methylene}-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3012321.png)

![N-(4-chlorophenyl)-2-hydroxy-3-[(4-methoxyphenyl)sulfonyl]-2-methylpropanamide](/img/structure/B3012330.png)

![6-imino-2-oxo-1-phenyl-5-{[(E)-3-thienylmethylidene]amino}-1,2,3,6-tetrahydro-4-pyrimidinecarbonitrile](/img/structure/B3012331.png)

![N-(4-methoxyphenyl)-2-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide](/img/structure/B3012333.png)

![1-(Isobutylamino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B3012334.png)

![N-(2-fluorophenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B3012335.png)

![2-[(4-Benzyl-1-phthalazinyl)sulfanyl]-1-pyridiniumolate](/img/structure/B3012336.png)

![N-(2-(dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide hydrochloride](/img/structure/B3012338.png)

![(R)-tert-Butyl 3-[(pyridin-3-ylmethyl)amino]piperidine-1-carboxylate](/img/structure/B3012339.png)

![N-[(E)-[1-amino-2-(2,4-dichlorophenoxy)ethylidene]amino]-2-cyanoacetamide](/img/structure/B3012340.png)